molecular formula C12H9F3N2O2 B125491 3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- CAS No. 146824-74-0

3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)-

Cat. No.: B125491
CAS No.: 146824-74-0
M. Wt: 270.21 g/mol
InChI Key: WRKXBGZHBMGSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyridazinedione . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and substituted pyridazines with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular pathways and targets are still under investigation, but its ability to modulate biological processes makes it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler analog with similar biological activities but lacking the trifluoromethyl and methyl groups.

    Pyridazinone: A derivative with an oxygen atom at the 3-position, exhibiting diverse pharmacological properties.

    Trifluoromethylpyridazine: A compound with a trifluoromethyl group but different substitution patterns on the pyridazine ring.

Uniqueness

3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

3-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyridazine-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-5-10(18)11(19)16-17(7)9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKXBGZHBMGSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=O)NN1C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163504
Record name 3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146824-74-0
Record name 3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146824740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.